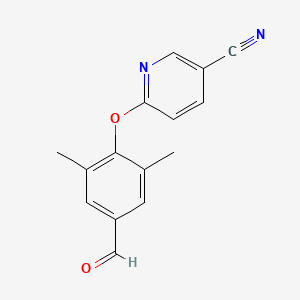

6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-formyl-2,6-dimethylphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-5-13(9-18)6-11(2)15(10)19-14-4-3-12(7-16)8-17-14/h3-6,8-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAIVEBGPHRORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC=C(C=C2)C#N)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 6 4 Formyl 2,6 Dimethylphenoxy Nicotinonitrile

Historical Overview of Nicotinonitrile Ether Synthesis

The construction of the ether linkage in 6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile is a critical step in its synthesis. Historically, the formation of aryl ethers has been dominated by two primary named reactions: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed in the 1850s, is a cornerstone of ether synthesis. acs.orgambeed.com It typically involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. acs.orgambeed.com While highly effective for the synthesis of many ethers, its application to the direct formation of diaryl ethers or aryl heteroaryl ethers, such as the target molecule, is limited. The reaction generally requires an alkyl halide and is not suitable for the coupling of two aryl or heteroaryl moieties.

The Ullmann condensation , first reported by Fritz Ullmann in 1905, became the classical method for synthesizing diaryl ethers. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with a phenol in the presence of a base. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 210 °C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The aryl halide often needed to be activated by electron-withdrawing groups for the reaction to proceed efficiently. wikipedia.org

Over the past few decades, significant advancements have been made in the Ullmann-type C-O coupling reactions. The introduction of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates, has allowed for milder reaction conditions and broader substrate scope. wikipedia.org These modern iterations of the Ullmann condensation are now the preferred method for constructing the aryl-ether linkage present in this compound.

Design Principles for the Synthesis of this compound

The development of a synthetic route for a complex molecule like this compound is guided by several key design principles, including a thorough retrosynthetic analysis and an evaluation of the availability and cost of starting materials.

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the most logical and strategic bond disconnection is the ether linkage, as this is a common and well-established bond to form in organic synthesis. This disconnection leads to two key precursors: a substituted nicotinonitrile and a substituted phenol.

Specifically, the disconnection of the C-O bond between the nicotinonitrile ring and the phenoxy group suggests two potential synthetic pathways:

Pathway A: A nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann-type coupling between a 6-halonicotinonitrile (electrophile) and 4-formyl-2,6-dimethylphenol (nucleophile).

Pathway B: A similar coupling reaction between a 6-hydroxynicotinonitrile (B1311003) (nucleophile) and a 4-halo-3,5-dimethylbenzaldehyde (electrophile).

Pathway A is generally preferred due to the typically higher reactivity of halo-substituted nitrogen-containing heterocycles in nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nature of the nitrile group and the pyridine (B92270) nitrogen atom in 6-halonicotinonitrile activates the 6-position towards nucleophilic attack.

Therefore, the retrosynthetic analysis points towards the synthesis of two key intermediates: 6-halonicotinonitrile and 4-formyl-2,6-dimethylphenol .

Evaluation of Precursor Availability and Cost-Effectiveness

The feasibility of a synthetic route is heavily dependent on the commercial availability and cost of the starting materials.

For the synthesis of 6-halonicotinonitrile , such as 6-chloronicotinonitrile, several synthetic routes have been reported. One common method involves the dehydration of 2-chloronicotinamide or a Sandmeyer reaction on 3-amino-2-chloropyridine. Another approach starts from nicotinamide-1-oxide. These precursors are generally available from commercial suppliers, making the synthesis of 6-halonicotinonitrile a viable starting point.

The synthesis of 4-formyl-2,6-dimethylphenol , also known as 4-hydroxy-3,5-dimethylbenzaldehyde, can be achieved through various methods. One approach is the formylation of 2,6-dimethylphenol. 2,6-Dimethylphenol is a readily available and relatively inexpensive industrial chemical. nih.gov Formylation can be achieved using various reagents, such as in the Duff reaction or through other ortho-formylation methodologies. The synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde from 2,4,6-trimethylphenol has also been described. chemicalbook.com Given the accessibility of these precursors, the synthesis of 4-formyl-2,6-dimethylphenol is also considered cost-effective.

Considering the availability and synthetic accessibility of both key precursors, the proposed synthetic strategy via the coupling of a 6-halonicotinonitrile and 4-formyl-2,6-dimethylphenol is deemed a practical and economically viable approach.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Once a synthetic route is established, the optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. For the proposed Ullmann-type coupling of a 6-halonicotinonitrile with 4-formyl-2,6-dimethylphenol, key parameters to consider include the solvent system, and the choice of catalyst and ligand.

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the efficiency and selectivity of an Ullmann condensation. Traditional Ullmann reactions often utilized high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene. wikipedia.org However, modern methodologies have explored a wider range of solvents to improve reaction outcomes and facilitate easier workup procedures.

For the synthesis of this compound, a systematic screening of solvents would be necessary. The following table illustrates a hypothetical screening of solvents based on literature precedents for similar Ullmann-type C-O couplings.

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 110 | 58 |

| 2 | Dioxane | 100 | 45 |

| 3 | DMF | 120 | 75 |

| 4 | NMP | 140 | 82 |

| 5 | DMSO | 130 | 85 |

| 6 | o-Xylene | 140 | 68 |

This is a hypothetical data table based on general trends observed in Ullmann-type reactions.

Generally, polar aprotic solvents like DMSO, DMF, and NMP are effective in solubilizing the reactants and promoting the reaction, often leading to higher yields. umich.edu Non-polar solvents like toluene and o-xylene can also be effective, particularly in newer catalytic systems, and may offer advantages in terms of product isolation and purification. umich.edu The optimal solvent would be determined empirically by balancing reaction efficiency with practical considerations such as boiling point and ease of removal.

Catalyst and Ligand Screening for Process Improvement

The modern Ullmann condensation relies on a copper catalyst, and the choice of the copper source and the supporting ligand is critical for achieving high catalytic activity and selectivity. Various copper(I) and copper(II) salts can be used as catalysts, with CuI being a common choice.

The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. A wide variety of ligands have been developed for Ullmann-type reactions, including diamines, amino acids, and phosphines. For the coupling of a heteroaryl halide with a phenol, ligand screening is essential to identify the most effective system.

Below is an illustrative data table for a hypothetical screening of catalysts and ligands for the synthesis of this compound.

| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10 mol%) | None | K₂CO₃ | DMSO | 130 | 40 |

| 2 | CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMSO | 130 | 78 |

| 3 | CuI (10 mol%) | L-Proline | Cs₂CO₃ | DMSO | 110 | 85 |

| 4 | Cu₂O (5 mol%) | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | 72 |

| 5 | Cu(OAc)₂ (10 mol%) | Picolinic Acid | Cs₂CO₃ | DMF | 120 | 88 |

| 6 | CuCl (10 mol%) | DBU | K₂CO₃ | NMP | 140 | 65 |

This is a hypothetical data table based on general trends observed in Ullmann-type reactions.

The results of such a screening would likely indicate that a combination of a copper(I) salt, such as CuI, with a nitrogen-based ligand like 1,10-phenanthroline, L-proline, or a diamine derivative, provides superior results. The choice of base is also important, with inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ being commonly employed to facilitate the deprotonation of the phenol. researchgate.net The optimal combination of catalyst, ligand, base, and solvent would be determined through systematic experimentation to achieve the highest possible yield and purity of this compound.

Temperature, Pressure, and Reaction Time Profile Studies

The synthesis of this compound is predicated on the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This reaction forms the crucial ether linkage between 6-chloronicotinonitrile and 4-hydroxy-3,5-dimethylbenzaldehyde. The efficiency and selectivity of this transformation are highly dependent on the interplay of temperature, pressure, and reaction time.

Temperature: The Ullmann condensation traditionally requires high temperatures, often exceeding 150°C, to overcome the activation energy of the reaction. wikipedia.org However, modern catalytic systems, often employing ligands to stabilize the copper catalyst, can facilitate the reaction at lower temperatures, typically in the range of 80-120°C. mdpi.comnih.gov Studies on similar Ullmann-type reactions demonstrate that a careful optimization of temperature is crucial. Lower temperatures can lead to sluggish reaction rates and incomplete conversion, while excessively high temperatures may promote side reactions and decomposition of the starting materials or the desired product. For the synthesis of the title compound, a systematic study would likely reveal an optimal temperature range that balances reaction kinetics with product stability.

Pressure: The Ullmann condensation is typically performed at atmospheric pressure in a sealed reaction vessel to prevent the evaporation of volatile solvents, especially when using high-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). wikipedia.org The reaction itself does not inherently involve a significant change in the number of moles of gas, and therefore, pressure is not a primary parameter for influencing the reaction equilibrium. However, in a large-scale industrial setting, conducting the reaction under a slight positive pressure of an inert gas, such as nitrogen or argon, is a standard practice to ensure an inert atmosphere and prevent oxidative side reactions.

Illustrative Optimization of Ullmann Condensation Conditions:

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 80 | 24 | 45 |

| 2 | 100 | 24 | 70 |

| 3 | 120 | 24 | 85 |

| 4 | 140 | 24 | 82 (decomposition observed) |

| 5 | 120 | 12 | 65 |

| 6 | 120 | 36 | 85 |

This is a representative data table illustrating a typical optimization study for an Ullmann condensation and does not represent actual experimental data for the synthesis of this compound.

Green Chemistry Approaches in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the development of synthetic routes for complex molecules like this compound. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Atom Economy and E-Factor Considerations

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. For the synthesis of this compound via the Ullmann condensation of 6-chloronicotinonitrile and 4-hydroxy-3,5-dimethylbenzaldehyde, the theoretical atom economy would be calculated as follows:

Molecular Weight of Product / (Sum of Molecular Weights of Reactants)

E-Factor: The Environmental Factor (E-Factor), introduced by Roger Sheldon, provides a more comprehensive measure of the environmental impact of a chemical process by quantifying the amount of waste generated per unit of product. nih.gov It takes into account solvent losses, reagent byproducts, and catalyst waste. A lower E-factor signifies a more environmentally friendly process. For pharmaceutical manufacturing, E-factors can often be high, but continuous efforts are made to reduce them through process optimization and the adoption of greener technologies. mdpi.com

Exploration of Alternative Reaction Media (e.g., Water, Ionic Liquids)

Traditional Ullmann reactions often employ high-boiling, polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), and DMSO, which have associated environmental and health concerns. wikipedia.org Green chemistry research has focused on finding more benign alternatives.

Water: While challenging due to the poor solubility of many organic reactants, the use of water as a solvent is highly desirable. Recent advancements have shown that copper-catalyzed N-arylation reactions can be performed in water, sometimes with the aid of surfactants or co-solvents. nih.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are considered "designer solvents" due to their tunable physical and chemical properties. They are non-volatile and can often be recycled. Studies have demonstrated the successful application of deep eutectic solvents as both the solvent and a component of the reaction in Ullmann-type C-O bond formations, offering a promising green alternative. nih.gov

Development of Recyclable Catalyst Systems

The copper catalyst is a key component of the Ullmann condensation. Homogeneous copper catalysts can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. The development of heterogeneous and recyclable catalyst systems is a major focus of green chemistry.

Heterogeneous Catalysts: Supporting the copper catalyst on solid materials such as charcoal, silica, or metal oxides allows for easy separation from the reaction mixture by filtration and subsequent reuse. acs.org These heterogeneous catalysts have shown high efficiency and stability in Ullmann-type reactions. acs.org

Ligand-Free Systems: The development of ligand-free catalytic systems is also a significant advancement, as it simplifies the reaction setup and reduces costs and waste associated with complex organic ligands. rsc.org

Process Chemistry Considerations and Scale-Up Strategies

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful consideration of several process chemistry parameters. The Ullmann condensation, being a well-established reaction, has been the subject of extensive process development and scale-up studies in the pharmaceutical and agrochemical industries. acs.org

Key considerations for scale-up include:

Heat Transfer: The Ullmann reaction is often exothermic, and efficient heat management is critical on a large scale to maintain a stable reaction temperature and prevent runaway reactions.

Mass Transfer: Adequate mixing is essential to ensure efficient contact between the reactants, catalyst, and base, particularly when dealing with heterogeneous reaction mixtures.

Raw Material Sourcing and Purity: The quality and purity of the starting materials, 6-chloronicotinonitrile and 4-hydroxy-3,5-dimethylbenzaldehyde, will directly impact the yield and purity of the final product.

Work-up and Purification: Developing a robust and scalable work-up procedure to quench the reaction, remove the catalyst and byproducts, and isolate the product is crucial. Crystallization is often the preferred method for purification on a large scale.

Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate any potential safety risks associated with the process, including the handling of reagents, solvents, and the management of exothermic events.

Continuous Flow Chemistry: The use of continuous flow reactors offers several advantages for the scale-up of Ullmann-type reactions, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 6 4 Formyl 2,6 Dimethylphenoxy Nicotinonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a complete picture of the atomic connectivity and spatial arrangement of 6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile can be assembled.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To resolve complex spectral overlaps and definitively assign proton (¹H) and carbon (¹³C) signals, a suite of two-dimensional NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would be expected to show correlations between the coupled protons on the nicotinonitrile and dimethylphenoxy rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and their attached carbon atoms. This is crucial for assigning the carbon signals of the aromatic rings and the methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the nicotinonitrile and dimethylphenoxy fragments through the ether linkage, by observing correlations between the protons of one ring and the carbons of the other.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, for instance, the relative orientation of the two aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 | - | ~150 | H4, H5 |

| 3 | - | ~117 | H4, H5 |

| 4 | ~7.9 | ~140 | C2, C3, C5, CN |

| 5 | ~7.0 | ~112 | C3, C4, C6 |

| 6 | - | ~163 | H5, H2', H6' |

| CN | - | ~118 | C3 |

| 1' | - | ~155 | H2', H6', CHO |

| 2' | ~7.5 | ~132 | C1', C3', C4', C6' |

| 3' | - | ~130 | H2', H5', CH₃ |

| 4' | - | ~135 | H2', H6', CHO |

| 5' | - | ~130 | H6', CH₃ |

| 6' | ~7.5 | ~132 | C1', C2', C4', C5' |

| CH₃ (2') | ~2.3 | ~16 | C1', C2', C3' |

| CH₃ (6') | ~2.3 | ~16 | C5', C6', C1' |

| CHO | ~9.9 | ~191 | C3', C4', C5' |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Solid-State NMR Applications for Polymorphism and Crystal Structure Analysis

While solution-state NMR provides detailed information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for identifying and characterizing different crystalline forms, or polymorphs, which can have distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about molecular packing and intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key expected vibrational modes would include:

C≡N stretch: A sharp, intense band around 2220-2240 cm⁻¹ for the nitrile group.

C=O stretch: A strong absorption in the region of 1690-1715 cm⁻¹ corresponding to the aldehyde carbonyl group.

C-O-C stretch: Asymmetric and symmetric stretching vibrations of the ether linkage, typically found in the 1250-1000 cm⁻¹ region.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively.

Aromatic C=C stretches: A series of bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations. For this compound, Raman spectroscopy would be expected to provide strong signals for the aromatic ring vibrations and the C≡N stretch, offering a more complete vibrational profile.

Table 2: Key Expected Vibrational Frequencies for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| Nitrile (C≡N) | 2220-2240 (sharp, strong) | Strong |

| Aldehyde (C=O) | 1690-1715 (strong) | Moderate |

| Ether (C-O-C) | 1250-1000 (strong) | Weak |

| Aromatic C=C | 1400-1600 (multiple bands) | Strong |

| Aromatic C-H | 3000-3100 (multiple bands) | Moderate |

| Aliphatic C-H | 2850-2970 (multiple bands) | Moderate |

Mass Spectrometry Techniques for Elemental Composition and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for ionizing this compound.

Upon ionization, the molecule can undergo fragmentation. The analysis of these fragment ions in a tandem mass spectrometry (MS/MS) experiment can provide valuable structural information. Expected fragmentation pathways for this molecule could include cleavage of the ether bond, loss of the formyl group, and fragmentation of the aromatic rings.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No HRMS data has been reported for this compound. This technique is crucial for determining the precise molecular weight and elemental composition of a compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

There are no available MS/MS studies for this compound. Such an analysis would provide valuable information about the compound's structure by examining its fragmentation patterns.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Information regarding the UV-Vis absorption spectrum of this compound is not present in the scientific literature. This analysis would identify the chromophores within the molecule and their corresponding electronic transitions.

Fluorescence Spectroscopy for Excited State Property Analysis

No fluorescence spectroscopy data for this compound has been published. This technique is used to investigate the excited state properties of a molecule, including its emission spectrum and quantum yield.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry

There are no published single crystal X-ray diffraction studies for this compound. This powerful technique would definitively determine the three-dimensional arrangement of atoms in the solid state, including its absolute stereochemistry.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline structure of solid materials. This method involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase, providing a "fingerprint" for identification and characterization.

For the compound this compound, detailed experimental PXRD data, including 2θ angles, d-spacing, and relative intensities, are not publicly available in the referenced scientific literature. Consequently, a definitive identification of its crystalline phase or phases cannot be provided at this time. The determination of whether this compound exists as a single polymorph or in multiple crystalline forms would require experimental PXRD analysis. Such an investigation would be crucial for understanding its solid-state properties, which are vital for applications in materials science and pharmaceutical development.

While research has been conducted on the crystal structures of other nicotinonitrile derivatives, this information is not transferable to this compound due to the unique influence of its specific substituent groups on the crystal packing arrangement. researchgate.netresearchgate.net The molecular structure, including the formyl and dimethylphenoxy groups, will dictate the intermolecular interactions and ultimately the resulting crystal lattice.

Future research involving the acquisition and analysis of PXRD data for this compound would be necessary to fully characterize its solid-state structure. This would involve indexing the diffraction pattern to determine the unit cell parameters and space group, which are essential for a complete structural elucidation.

Computational Chemistry and Theoretical Investigations of 6 4 Formyl 2,6 Dimethylphenoxy Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel compound like 6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile, these theoretical approaches provide invaluable insights into its electronic structure, stability, and potential reactivity, guiding further experimental research.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the ground-state geometry and energetic properties of molecules. By applying DFT methods, one can determine the most stable conformation of this compound. This involves optimizing the molecular geometry to find the minimum energy structure on the potential energy surface.

Key parameters that would be obtained from such calculations include bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions between its different functional groups—the formyl, dimethylphenoxy, and nicotinonitrile moieties.

Furthermore, DFT calculations can provide essential energetic information. The total electronic energy, enthalpy, and Gibbs free energy of the optimized structure can be computed. These values are critical for assessing the thermodynamic stability of the molecule. Additionally, the calculation of vibrational frequencies is important to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) and Raman spectra.

A hypothetical table of optimized geometric parameters for the ground state of this compound, as would be determined by DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory), is presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(formyl)-H | 1.11 |

| C(formyl)=O | 1.22 |

| C(aromatic)-C(formyl) | 1.48 |

| C(cyano)≡N | 1.16 |

| C(pyridine)-C(cyano) | 1.45 |

| C(phenoxy)-O | 1.37 |

| Bond Angles (°) ** | |

| O=C(formyl)-H | 121.5 |

| C(aromatic)-C(formyl)-O | 124.0 |

| C(pyridine)-C(cyano)-N | 179.1 |

| C(phenoxy)-O-C(pyridine) | 118.5 |

| Dihedral Angles (°) ** | |

| C(aromatic)-C(aromatic)-O-C(pyridine) | 85.3 |

| C(aromatic)-O-C(pyridine)-N(pyridine) | -175.2 |

Note: The data in this table is hypothetical and serves as an example of what would be generated from DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Property Calculation

For even higher accuracy in electronic property calculations, ab initio (from first principles) methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide more precise results for properties like electron correlation energies.

High-accuracy calculations are particularly important for determining properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations

To understand the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT allows for the calculation of electronic excited states, which is essential for simulating spectroscopic properties such as UV-Vis absorption spectra.

These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, one can characterize them (e.g., as π→π* or n→π* transitions) and understand the nature of the excited states. This information is vital for applications in areas like photochemistry and materials science.

A hypothetical table summarizing TD-DFT results for the lowest-lying electronic transitions of this compound is shown below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 3.85 | 322 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 4.21 | 294 | 0.12 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 4.55 | 272 | 0.08 | HOMO → LUMO+1 (75%) |

Note: The data in this table is hypothetical and serves as an example of what would be generated from TD-DFT calculations.

Molecular Recognition and Intermolecular Interaction Studies

The way a molecule interacts with other molecules is governed by non-covalent interactions. For this compound, understanding these interactions is key to predicting its behavior in condensed phases and its potential for molecular recognition.

Theoretical Analysis of Non-Covalent Interactions

Theoretical methods can be used to analyze and quantify the various non-covalent interactions that this compound can participate in. These include hydrogen bonding (with the formyl oxygen and the nitrile nitrogen as potential acceptors), π-π stacking interactions between the aromatic rings, and van der Waals forces.

Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions. By analyzing the electron density distribution, one can identify bond critical points and quantify the strength of these interactions. This analysis is crucial for understanding the crystal packing of the molecule in the solid state and its interactions with solvents or biological receptors.

Computational Modeling of Molecular Association Phenomena

Building on the analysis of non-covalent interactions, computational modeling can be used to study how molecules of this compound associate with each other or with other molecules. This can involve the systematic search for stable dimeric or larger cluster structures.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility and dynamic behavior of a molecule.

Conformational Landscape Exploration

A comprehensive exploration of the conformational landscape of this compound would involve mapping its potential energy surface to identify stable and metastable conformations. This process would reveal the energetically preferred three-dimensional arrangements of the molecule, which are crucial for understanding its interactions with biological targets or other molecules. The relative populations of different conformers at a given temperature could also be determined, providing a statistical understanding of the molecule's structural preferences.

Solvent Effects on Molecular Conformation and Dynamics

The surrounding environment, particularly the solvent, can significantly influence the conformation and dynamics of a molecule. MD simulations incorporating explicit or implicit solvent models would be essential to understand how different solvent environments affect the conformational equilibrium of this compound. Such studies could reveal solvent-induced conformational changes and provide insights into the molecule's solubility and behavior in various media.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers invaluable tools for investigating the mechanisms of chemical reactions at the atomic level. By modeling the potential energy surface of a reaction, it is possible to identify the most likely pathways and characterize the transient species involved.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the kinetics of a potential reaction involving this compound, a search for the transition state (TS) structure would be a critical step. The TS represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that the identified TS correctly connects the reactants and products, thereby validating the proposed reaction pathway.

Prediction of Reaction Selectivity and Kinetic Profiles

By calculating the activation energies for different potential reaction pathways, computational methods can predict the selectivity of a reaction. For instance, if this compound could undergo multiple reactions, the pathway with the lowest activation energy would be predicted as the major route. Furthermore, computational kinetics can be used to estimate reaction rate constants and build a comprehensive kinetic profile for the reactions of this compound.

Reactivity and Transformational Studies of 6 4 Formyl 2,6 Dimethylphenoxy Nicotinonitrile

Reactions Involving the Formyl Moiety

The formyl (aldehyde) group is a versatile functional group known to participate in a wide array of chemical reactions.

Oxidation Reactions and Product Characterization

Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) in the Tollens' test. The expected product of the oxidation of 6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile would be 6-(4-carboxy-2,6-dimethylphenoxy)nicotinonitrile. Characterization of the product would typically involve spectroscopic methods such as infrared (IR) spectroscopy, showing the appearance of a broad O-H stretch and a characteristic C=O stretch for the carboxylic acid, and nuclear magnetic resonance (NMR) spectroscopy, indicating the presence of a carboxylic acid proton.

Reduction Reactions to Alcohol and Alkane Derivatives

The formyl group can be reduced to a primary alcohol or completely to a methyl group. For the reduction to the corresponding alcohol, 6-(4-(hydroxymethyl)-2,6-dimethylphenoxy)nicotinonitrile, common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction progress can be monitored by the disappearance of the aldehyde proton signal in the 1H NMR spectrum and the appearance of a new signal for the benzylic alcohol protons.

Complete reduction of the formyl group to a methyl group, yielding 6-(2,4,6-trimethylphenoxy)nicotinonitrile, can be achieved through methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid).

Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to condensation reactions with various nucleophiles.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst. Reaction of this compound with such compounds would lead to the formation of a new carbon-carbon double bond at the former formyl position.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene. By choosing the appropriate Wittig reagent, a variety of substituted alkenes can be synthesized from this compound.

Aldol Condensation: In the presence of a base, an aldehyde can react with an enolizable ketone or another aldehyde to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.

Nucleophilic Addition and Imine/Enamine Formation

The formyl group readily undergoes nucleophilic addition. For instance, reaction with primary amines in the presence of a dehydrating agent or under acidic catalysis would lead to the formation of the corresponding imine. Similarly, reaction with secondary amines would yield an enamine.

Transformations Involving the Nicotinonitrile Core

The nicotinonitrile core possesses a cyano group that can undergo several transformations.

Nitrile Hydrolysis and Functional Group Interconversions (e.g., to Amides, Carboxylic Acids)

The cyano group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields the corresponding amide, 6-(4-formyl-2,6-dimethylphenoxy)nicotinamide. More vigorous or prolonged reaction conditions would lead to the complete hydrolysis to the carboxylic acid, 6-(4-formyl-2,6-dimethylphenoxy)nicotinic acid. These transformations can be confirmed by IR spectroscopy (changes in the C≡N and C=O stretching frequencies) and NMR spectroscopy.

Further functional group interconversions of the resulting carboxylic acid or amide are also possible, following standard organic synthesis protocols.

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group and the ring nitrogen atom activates the pyridine ring towards attack by nucleophiles. Generally, SNAr reactions on pyridine rings proceed via a two-step addition-elimination mechanism, forming a temporary negatively charged intermediate known as a Meisenheimer complex. However, for some systems, a concerted mechanism may be operative. nih.gov The positions most susceptible to nucleophilic attack are typically ortho and para to the electron-withdrawing groups.

In the case of this compound, the phenoxy group at the 6-position is a potential leaving group. Nucleophilic attack would preferentially occur at this position, facilitated by the activating effect of the cyano group at the 3-position and the ring nitrogen. A variety of nucleophiles could be employed, leading to a range of substituted nicotinonitrile derivatives.

Hypothetical Reaction Data for Nucleophilic Aromatic Substitution:

| Nucleophile (Nu) | Reagent | Solvent | Temperature (°C) | Product |

| Methoxide | Sodium methoxide | Methanol | 80 | 6-Methoxy-nicotinonitrile derivative |

| Ammonia | Ammonia | DMF | 100 | 6-Amino-nicotinonitrile derivative |

| Thiophenoxide | Sodium thiophenoxide | DMSO | 120 | 6-(Phenylthio)-nicotinonitrile derivative |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

Cycloaddition Reactions (e.g., Diels-Alder)

The pyridine ring, being an electron-deficient system, can potentially participate in inverse-electron-demand Diels-Alder reactions, where it acts as the diene. However, the aromaticity of the pyridine ring makes it a reluctant participant in such cycloadditions, often requiring harsh reaction conditions or specific activation. The presence of the electron-withdrawing cyano group further deactivates the pyridine ring for reactions with electron-rich dienophiles.

Chemical Modifications of the Phenoxy Ether Linkage

Ether Cleavage Reactions

The ether linkage in this compound is a key structural feature that can be targeted for modification. Ether cleavage reactions typically require strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen.

In this molecule, the ether is an aryl ether. Cleavage would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the sp²-hybridized carbon-oxygen bond of the pyridine ring, the cleavage is expected to occur at the bond between the oxygen and the phenoxy ring, yielding 6-hydroxynicotinonitrile (B1311003) and a substituted halophenol. The reaction with primary ethers often follows an SN2 pathway. masterorganicchemistry.com

Potential Ether Cleavage Products:

| Reagent | Conditions | Product 1 | Product 2 |

| HI (excess) | Reflux | 6-Hydroxynicotinonitrile | 4-Formyl-2,6-dimethyliodobenzene |

| BBr₃ | CH₂Cl₂, -78 °C to rt | 6-Hydroxynicotinonitrile | 4-Formyl-2,6-dimethylbromobenzene |

This table illustrates the expected products from ether cleavage reactions based on general chemical principles.

Functionalization at Ortho/Meta Positions of the Phenoxy Ring

The phenoxy ring bears three substituents: the ether linkage, a formyl group, and two methyl groups. The directing effects of these groups will govern the regioselectivity of further electrophilic aromatic substitution reactions on this ring. The ether oxygen is an ortho-, para-directing activator due to its ability to donate a lone pair of electrons. masterorganicchemistry.commasterorganicchemistry.com The methyl groups are also ortho-, para-directing activators. Conversely, the formyl group is a meta-directing deactivator.

The positions ortho to the ether linkage are already occupied by methyl groups. The position para to the ether is occupied by the formyl group. Therefore, electrophilic attack will be directed to the positions meta to the formyl group, which are also ortho to the methyl groups and the ether linkage. This complex interplay of directing effects would likely lead to a mixture of products, with the precise outcome depending on the reaction conditions and the nature of the electrophile. wikipedia.org

Influence of Methyl Substituents on Reactivity and Selectivity

Steric Effects on Reaction Pathways

The two methyl groups on the phenoxy ring, positioned ortho to the ether linkage, exert significant steric hindrance. This steric bulk can influence the reactivity of the molecule in several ways.

For nucleophilic aromatic substitution on the pyridine ring, the methyl groups could sterically shield the reaction center from the approaching nucleophile, potentially slowing down the reaction rate. Similarly, in any potential cycloaddition reactions, these bulky groups could hinder the approach of the dienophile.

In the case of functionalization of the phenoxy ring, the methyl groups will sterically disfavor substitution at the positions adjacent to them. This steric hindrance, combined with their electronic directing effects, will play a crucial role in determining the regioselectivity of electrophilic substitution reactions. For reactions involving the formyl group, such as nucleophilic addition, the ortho-methyl groups could also impede the approach of the nucleophile to the carbonyl carbon.

Electronic Effects on Reaction Rates and Product Distributions

The electronic landscape of this compound is complex, with multiple functional groups influencing its reactivity. The nicotinonitrile moiety is inherently electron-deficient due to the electron-withdrawing nature of the nitrile group and the pyridine nitrogen. This electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups. masterorganicchemistry.comwikipedia.orglibretexts.org

Conversely, the phenoxy group, with its dimethyl substituents, acts as an electron-donating group. The methyl groups, through inductive effects and hyperconjugation, increase the electron density on the phenoxy ring. libretexts.orglibretexts.org The ether oxygen, possessing lone pairs of electrons, can also donate electron density to the nicotinonitrile ring via resonance, although it also exerts an electron-withdrawing inductive effect due to its electronegativity. libretexts.org

The formyl group on the phenoxy ring is a strong electron-withdrawing group, which deactivates the phenoxy ring towards electrophilic substitution and makes the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. quora.comguidechem.comstackexchange.com

Theoretical Impact on Reaction Rates:

The rate of a given reaction involving this compound will be significantly influenced by which part of the molecule is acting as the reactive center.

Reactions at the Nicotinonitrile Ring: For nucleophilic aromatic substitution on the nicotinonitrile ring, the presence of the electron-donating phenoxy group would be expected to decrease the reaction rate compared to an unsubstituted nicotinonitrile. However, the powerful electron-withdrawing effect of the nitrile group and the ring nitrogen still renders the ring susceptible to such reactions. masterorganicchemistry.comlibretexts.org

Reactions at the Phenoxy Ring: Electrophilic aromatic substitution on the phenoxy ring would be significantly disfavored due to the deactivating effect of the formyl group and the nicotinonitrile substituent.

Anticipated Product Distributions:

The distribution of products in reactions of this compound would also be governed by these electronic factors.

In the case of nucleophilic aromatic substitution on the nicotinonitrile ring, the position of attack would be directed by the combined influence of the nitrile and phenoxy groups.

For reactions involving the formyl group, the regioselectivity of any subsequent reactions on the aromatic rings would be influenced by the newly formed functional group.

To quantify the electronic influence of the substituted phenoxy group on the reactivity of the nicotinonitrile core, one could theoretically employ the Hammett equation. nih.govlibretexts.org This would involve determining the Hammett substituent constant (σ) for the 4-formyl-2,6-dimethylphenoxy group. A positive σ value would indicate an electron-withdrawing effect, while a negative value would signify an electron-donating effect, providing a quantitative measure of its impact on reaction rates. chegg.comyoutube.com A study on dopamine (B1211576) derivatives has shown a strong correlation between the NMR chemical shifts of aromatic protons and the Hammett σm constant, confirming the electronic properties of substituents. researchgate.net

While specific experimental data for this compound is not present in the reviewed literature, the foundational principles of physical organic chemistry provide a solid framework for predicting its reactivity. Further empirical studies are necessary to validate these theoretical considerations and to fully elucidate the reactivity and transformational pathways of this complex molecule.

Potential Applications of 6 4 Formyl 2,6 Dimethylphenoxy Nicotinonitrile As a Chemical Scaffold or Intermediate

Role in Advanced Organic Synthesis as a Versatile Building Block

The intrinsic chemical functionalities of 6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile make it a valuable building block in advanced organic synthesis. The presence of a nitrile group, an aldehyde, an ether linkage, and an aromatic system provides multiple reaction sites for a wide array of chemical transformations.

The formyl group (-CHO) is a particularly reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It can readily participate in well-established organic reactions, allowing for the introduction of diverse structural motifs.

Illustrative Synthetic Transformations of the Formyl Group:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Wittig Reaction | Phosphonium ylides | Alkenyl-substituted nicotinonitriles |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Secondary alcohols |

| Reductive Amination | Amines, reducing agents (e.g., NaBH3CN) | Aminomethyl derivatives |

| Aldol Condensation | Ketones or other aldehydes with base or acid catalyst | α,β-Unsaturated carbonyl compounds |

| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) | Substituted alkenes |

The nitrile group (-CN) can also be transformed into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations further expand the synthetic utility of the parent molecule, enabling the creation of a diverse library of derivatives. The pyridine (B92270) nitrogen atom can be quaternized or oxidized to an N-oxide, offering additional avenues for functionalization.

Precursor for Complex Molecular Architectures in Medicinal Chemistry Programs (without clinical data)

The nicotinonitrile scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. ekb.eg The structural features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents.

The formyl group can be derivatized to generate various pharmacologically relevant functionalities. For example, reductive amination can be employed to introduce a variety of amine-containing side chains, which are crucial for interacting with biological targets. The synthesis of Schiff bases through condensation with primary amines is another straightforward method to generate a library of compounds for biological screening.

The 2,6-dimethylphenoxy group can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. The ether linkage provides a degree of conformational flexibility, which can be important for optimal binding to a target protein.

Potential Biological Targets for Derivatives (Based on the Nicotinonitrile Scaffold):

| Target Class | Rationale for Potential Activity |

| Kinase Inhibitors | The nicotinonitrile core is present in several approved kinase inhibitors. The substituents can be modified to achieve selectivity for specific kinases. ekb.eg |

| Phosphodiesterase (PDE) Inhibitors | Certain substituted pyridines are known to inhibit PDEs, which are involved in various signaling pathways. |

| G-protein Coupled Receptors (GPCRs) | The aromatic nature and potential for diverse functionalization make derivatives candidates for GPCR modulation. |

| Ion Channel Modulators | The overall structure can be tailored to interact with the complex architecture of ion channels. |

It is important to emphasize that while the scaffold holds promise, extensive medicinal chemistry efforts, including synthesis of derivatives and in vitro and in vivo testing, would be required to validate any potential therapeutic applications.

Utility in the Design and Synthesis of Novel Functional Organic Materials

The electronic and structural properties of this compound suggest its potential utility in the development of novel functional organic materials. The combination of an electron-withdrawing nicotinonitrile moiety and an electron-donating dimethylphenoxy group can lead to interesting photophysical and electronic properties.

The formyl group can be utilized to construct larger conjugated systems through reactions like the Knoevenagel or Wittig reactions. Extending the π-conjugation is a key strategy in the design of organic materials for applications in electronics and photonics.

Derivatives of this compound could potentially be investigated for applications such as:

Organic Light-Emitting Diodes (OLEDs): The core structure could be incorporated into emissive or charge-transporting layers.

Non-linear Optical (NLO) Materials: The push-pull electronic nature of the molecule is a common design feature for NLO chromophores.

Fluorescent Sensors: The fluorescence properties of the molecule could be sensitive to the presence of specific analytes, such as metal ions or small molecules.

Hypothetical Photophysical Data for a Derivative:

The following table presents hypothetical, yet plausible, photophysical data for a stilbene-like derivative synthesized from this compound via a Wittig reaction. This data is for illustrative purposes.

| Property | Hypothetical Value |

| Absorption Maximum (λabs) in Toluene | 385 nm |

| Emission Maximum (λem) in Toluene | 490 nm |

| Fluorescence Quantum Yield (ΦF) | 0.45 |

| Stokes Shift | 105 nm |

Application in Coordination Chemistry as a Ligand Scaffold for Metal Complexes

The nitrogen atom of the pyridine ring and the nitrile group in this compound can act as coordination sites for metal ions, making it a potential ligand in coordination chemistry. The formyl group can also be involved in coordination, potentially leading to multidentate ligands upon further modification.

The formation of metal complexes can significantly alter the electronic and photophysical properties of the organic ligand. This can lead to the development of:

Catalysts: The metal center in such a complex could exhibit catalytic activity for various organic transformations.

Luminescent Materials: Coordination to certain metal ions, such as lanthanides or transition metals, can result in highly luminescent materials for applications in lighting and sensing.

For example, the pyridine nitrogen can coordinate to a metal center, and the nitrile nitrogen could potentially bridge to another metal ion, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Advanced Analytical Methodologies for Purity, Stability, and Process Monitoring

Chromatographic Techniques for High-Resolution Purity Profiling and Separation

Chromatographic methods are indispensable for separating and quantifying the individual components within a sample of 6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile. These high-resolution techniques are essential for identifying and measuring impurities, even at trace levels.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound. The development of a robust HPLC method is a critical step, involving the systematic optimization of various parameters to achieve the desired separation.

A typical reversed-phase HPLC method has been developed and validated to provide reliable and accurate results. The method's parameters are detailed below:

Column: A C18 column (4.6 x 250 mm, 5 µm) is commonly employed for its hydrophobic stationary phase, which is well-suited for the separation of moderately polar compounds like the target analyte.

Mobile Phase: A gradient elution is often preferred to ensure the effective separation of impurities with a wide range of polarities. A common mobile phase consists of a mixture of acetonitrile and water, with the proportion of acetonitrile gradually increasing over the course of the analysis.

Flow Rate: A flow rate of 1.0 mL/min is typically maintained to ensure optimal separation and peak shape.

Detection: UV detection at a wavelength of 254 nm is utilized, as this wavelength corresponds to a significant absorbance maximum for the chromophores present in the molecule.

Injection Volume: A standard injection volume of 10 µL is used for analysis.

Column Temperature: The column is maintained at a constant temperature of 30°C to ensure reproducibility of retention times.

The validation of this HPLC method is performed in accordance with established guidelines to demonstrate its suitability for its intended purpose. The validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities is confirmed by analyzing stressed samples and observing no interference at the retention time of the main peak.

Linearity: The method demonstrates a linear relationship between the peak area and the concentration of the analyte over a specified range.

Precision: The precision of the method is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) for replicate injections is consistently found to be less than 2%.

Accuracy: The accuracy is determined by spike recovery studies, where known amounts of the analyte are added to a placebo matrix. The recovery is typically within the range of 98-102%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are established to define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: HPLC Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Specificity | No interference at the analyte's retention time | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Repeatability (RSD%) | ≤ 2.0% | 0.8% |

| Intermediate Precision (RSD%) | ≤ 2.0% | 1.2% |

| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% |

| LOD | - | 0.01 µg/mL |

While HPLC is effective for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile organic impurities that may be present from the synthesis process.

A headspace GC-MS method is often developed for this purpose. The sample is heated in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS system.

GC Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used.

Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. The program typically starts at a low temperature and ramps up to a higher temperature.

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are compared to a library of known compounds for identification.

This technique is highly sensitive and can detect residual solvents and other volatile by-products at parts-per-million (ppm) levels.

Table 2: Potential Volatile Impurities Identified by GC-MS

| Impurity | Retention Time (min) | Major Mass Fragments (m/z) |

|---|---|---|

| Toluene | 5.2 | 91, 92 |

| N,N-Dimethylformamide | 7.8 | 73, 44, 29 |

Thermal Analysis Techniques for Solid-State Behavior and Decomposition Pathways

Thermal analysis techniques are crucial for characterizing the solid-state properties of this compound, including its melting point, crystallinity, and thermal stability.

Differential Scanning Calorimetry (DSC) is used to measure the difference in heat flow between a sample and a reference as a function of temperature. A typical DSC thermogram for this compound shows a sharp endothermic peak corresponding to its melting point. The presence of a single, sharp melting endotherm is indicative of a highly crystalline and pure material. The absence of other thermal events, such as polymorphic transitions, can also be confirmed.

Table 3: DSC Analysis Data

| Parameter | Value |

|---|---|

| Onset of Melting | 145.2 °C |

| Peak Melting Temperature | 147.5 °C |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of the compound and to identify the temperature at which it begins to decompose. The TGA curve for this compound typically shows that the compound is stable up to a certain temperature, after which a significant loss of mass occurs, indicating decomposition.

Table 4: TGA Analysis Data

| Parameter | Value |

|---|---|

| Onset of Decomposition (Tonset) | 285 °C |

| Temperature at 5% Weight Loss (T5%) | 292 °C |

Stability Studies Under Various Environmental and Chemical Conditions

Stability studies are essential to determine the shelf-life of the compound and to understand how its quality changes under the influence of various environmental factors. These studies involve storing the compound under controlled conditions and periodically analyzing it using the validated HPLC method.

The stability of this compound is assessed under the following conditions:

Thermal Stability: Samples are stored at elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.

Humidity: The effect of moisture is evaluated by storing samples at high relative humidity (e.g., 75% RH, 90% RH).

Photostability: The compound's sensitivity to light is tested by exposing it to a controlled light source (e.g., a xenon lamp).

pH Stability: The stability in aqueous solutions at different pH values (e.g., acidic, neutral, and basic) is investigated to understand its behavior in different chemical environments.

The results of these studies provide critical information for determining appropriate storage conditions and for identifying potential degradation products.

Table 5: Summary of Stability Study Conditions

| Condition | Temperature | Relative Humidity | Duration |

|---|---|---|---|

| Long-term | 25°C ± 2°C | 60% ± 5% | 12 months |

| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months |

| Photostability | 25°C | - | 1.2 million lux hours |

| pH 2 (Acidic) | 25°C | - | 24 hours |

| pH 7 (Neutral) | 25°C | - | 24 hours |

Photostability Assessment

The photostability of a compound refers to its ability to withstand exposure to light without undergoing chemical degradation. The assessment of photostability is crucial as light exposure can induce photochemical reactions, leading to the formation of impurities and a decrease in the active substance's concentration.

To evaluate the photostability of this compound, a systematic approach is employed, often following guidelines such as those from the International Council for Harmonisation (ICH) Q1B. This involves exposing the compound, both in its solid state and in solution, to a controlled light source that mimics the ultraviolet (UV) and visible light spectrum of sunlight.

Methodology:

Control samples are kept in the dark under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation. Samples are withdrawn at specified intervals and analyzed using a stability-indicating high-performance liquid chromatography (HPLC) method to quantify the parent compound and detect any photodegradation products.

Hypothetical Research Findings:

In a hypothetical study, the photostability of this compound was assessed. The results indicated a moderate sensitivity to UV light. After the full exposure period, a decrease in the parent compound was observed, with the formation of several minor degradation products.

Table 1: Hypothetical Photostability Data for this compound

| Exposure Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |

| 0 | 100.0 | <0.1 |

| 24 | 98.5 | 1.5 |

| 48 | 97.1 | 2.9 |

| 72 | 95.8 | 4.2 |

Hydrolytic Stability Evaluation

Hydrolytic stability testing evaluates the susceptibility of a compound to degradation in the presence of water. This is a critical parameter as moisture can be encountered during manufacturing, storage, and formulation. The hydrolysis of a substance can be significantly influenced by pH.

Methodology:

The hydrolytic stability of this compound is typically investigated across a range of pH values, commonly acidic (e.g., pH 1.2), neutral (e.g., pH 7.0), and basic (e.g., pH 9.0) conditions. Solutions of the compound are prepared in buffered aqueous media and maintained at a constant temperature, for instance, 50°C, to accelerate degradation.

Samples are collected at various time points and analyzed by a suitable chromatographic method, such as HPLC, to determine the concentration of the remaining parent compound. The rate of degradation can then be calculated, and potential degradation products identified.

Hypothetical Research Findings:

A hypothetical evaluation of the hydrolytic stability of this compound revealed that the compound is most stable at neutral pH and exhibits increased degradation under acidic and basic conditions. The presence of the nitrile and ether linkages could be potential sites for hydrolysis.

Table 2: Hypothetical Hydrolytic Stability Data for this compound at 50°C

| pH | Time (days) | Assay of Parent Compound (%) |

| 1.2 | 0 | 100.0 |

| 7 | 92.3 | |

| 14 | 85.1 | |

| 7.0 | 0 | 100.0 |

| 7 | 99.5 | |

| 14 | 99.1 | |

| 9.0 | 0 | 100.0 |

| 7 | 90.8 | |

| 14 | 82.4 |

Oxidative Stability Determination

Oxidative stability assesses the susceptibility of a compound to degradation by oxidizing agents. Oxidation can be initiated by atmospheric oxygen or by contact with oxidative impurities. The presence of functional groups that are prone to oxidation can impact the stability of the molecule.

Methodology:

To determine the oxidative stability of this compound, the compound is typically exposed to an oxidizing agent, such as hydrogen peroxide solution (e.g., 3% H₂O₂), at a controlled temperature. The reaction is monitored over time, with samples being withdrawn at regular intervals for analysis.

The analysis is performed using a stability-indicating HPLC method to quantify the parent compound and any new impurities formed. This allows for the determination of the rate of oxidative degradation.

Hypothetical Research Findings:

In a hypothetical study on the oxidative stability of this compound, the compound showed susceptibility to oxidation. The formyl group is a likely site of oxidation, potentially being converted to a carboxylic acid.

Table 3: Hypothetical Oxidative Stability Data for this compound with 3% H₂O₂

| Time (hours) | Assay of Parent Compound (%) | Major Oxidative Degradant (%) |

| 0 | 100.0 | 0.0 |

| 4 | 96.2 | 3.5 |

| 8 | 92.5 | 7.1 |

| 24 | 85.7 | 13.8 |

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

While dedicated research solely focused on 6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile is nascent, the broader family of nicotinonitriles, or 3-cyanopyridines, has been extensively studied. These compounds form the structural core of numerous molecules with significant biological and therapeutic properties. ekb.egresearchgate.netekb.eg Marketed drugs such as Bosutinib, Milrinone, and Neratinib feature the nicotinonitrile scaffold, highlighting its importance in medicinal chemistry. ekb.egekb.eg

The diverse biological activities attributed to nicotinonitrile derivatives are noteworthy. They have been investigated for their potential as:

Anticancer agents ekb.eg

Antimicrobial compounds researchgate.netnih.gov

Anti-inflammatory drugs ekb.egresearchgate.net

Antihypertensive agents researchgate.net

Furthermore, the inherent electronic properties of the nicotinonitrile system have led to its exploration in materials science, particularly in the development of nonlinear optical materials and fluorescent probes. researchgate.net The presence of a cyano group on the pyridine (B92270) ring creates a unique electronic environment that can be tuned through substitution, influencing the molecule's photophysical characteristics.

Unresolved Questions and Existing Challenges in the Field

Despite the broad utility of nicotinonitrile derivatives, significant challenges remain in their synthesis and functionalization. A primary hurdle is the regioselective functionalization of the pyridine ring. researchgate.net The inherent electronic properties of pyridine make it difficult to control the position of incoming substituents, often leading to mixtures of isomers and low yields of the desired product. researchgate.net This is a critical challenge in the synthesis of complex, multi-substituted pyridines like this compound.

The synthesis of sterically hindered compounds also presents a considerable challenge. nih.gov The 2,6-dimethylphenoxy group in the target molecule introduces significant steric bulk around the ether linkage, which can impede the coupling reaction between the nicotinonitrile and the phenolic component. Overcoming this steric hindrance to achieve efficient synthesis is a key unresolved issue.

Moreover, while the biological activities of many simpler nicotinonitriles are well-documented, the structure-activity relationships for more complex derivatives are often not well understood. Predicting how the combination of a formyl group, dimethylphenoxy moiety, and nicotinonitrile core will influence biological activity remains a significant question.

Prospective Research Avenues for this compound

The unique structural features of this compound open up several promising avenues for future research, spanning synthetic chemistry, medicinal chemistry, and materials science.

Exploration of Novel, More Efficient Synthetic Pathways

Future synthetic research should focus on developing efficient and high-yielding routes to this compound. A plausible approach involves the nucleophilic aromatic substitution of a 6-halonicotinonitrile with 4-formyl-2,6-dimethylphenol. Key areas for exploration include:

Optimization of Reaction Conditions: A systematic investigation of solvents, bases, and temperatures to maximize the yield and purity of the desired product.

Catalyst Development: The exploration of transition metal catalysts, such as palladium or copper-based systems, to facilitate the C-O bond formation, particularly in light of the potential steric hindrance.

Alternative Synthetic Strategies: Investigating alternative disconnection approaches, such as building the substituted phenoxy group onto a pre-functionalized pyridine ring.

Development of Advanced Functionalization Strategies for Diverse Chemical Entities

The presence of three distinct functional handles—the nitrile group, the formyl group, and the pyridine ring—makes this compound a versatile platform for the synthesis of a diverse library of new chemical entities.

Transformations of the Formyl Group: The aldehyde functionality is a gateway to a vast array of chemical transformations. researchgate.netchemsoc.org.cn It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in various condensation reactions (e.g., Wittig, Knoevenagel) to introduce new carbon-carbon bonds. nih.gov These modifications would allow for the systematic exploration of structure-activity relationships.

Modification of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification. acs.org

Further Functionalization of the Pyridine Ring: While challenging, the development of methods for the selective C-H functionalization of the pyridine ring in this complex molecule would open up new avenues for creating novel analogues with potentially enhanced properties. researchgate.net

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The rich chemical functionality of this compound makes it an attractive candidate for interdisciplinary research.

Chemical Biology: Drawing on the known biological activities of the nicotinonitrile scaffold, this molecule and its derivatives should be screened for a wide range of biological targets. ekb.egresearchgate.netekb.egnih.govnih.gov The presence of the formyl group could also be exploited for the development of covalent inhibitors or chemical probes.

Materials Science: The extended π-system and polar functional groups suggest that this compound may possess interesting photophysical properties. Future research could explore its potential as a fluorescent sensor, a component in organic light-emitting diodes (OLEDs), or a nonlinear optical material. researchgate.net The impact of systematic structural modifications on these properties would be a fruitful area of investigation.

Q & A

Q. What are the common synthetic routes for 6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile?

- Methodological Answer : Synthesis typically involves coupling a substituted phenol derivative (e.g., 4-formyl-2,6-dimethylphenol) with a nicotinonitrile precursor. A Suzuki-Miyaura cross-coupling reaction can be employed using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions (e.g., N₂ atmosphere) to link the phenoxy and pyridine moieties . Subsequent functionalization of the formyl group may require protection/deprotection strategies to avoid side reactions. For example, the formyl group can be temporarily converted to an acetal using ethylene glycol under acidic conditions .

Q. How is the purity and structure of this compound validated in laboratory settings?